molecular formula C29H48N2O11 B609595 N-Mal-N-bis(PEG2-t-butyl ester) CAS No. 2100306-51-0

N-Mal-N-bis(PEG2-t-butyl ester)

Cat. No. B609595
M. Wt: 600.71
InChI Key: RNNUCUOOBIVTED-UHFFFAOYSA-N
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Description

“N-Mal-N-bis(PEG2-t-butyl ester)” is a branched PEG derivative with a terminal maleimide group and two terminal t-butyl ester . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions .


Synthesis Analysis

The synthesis of “N-Mal-N-bis(PEG2-t-butyl ester)” involves the reaction of the maleimide group with a thiol group to form a covalent bond . This enables the connection of a biomolecule with a thiol . The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions .


Molecular Structure Analysis

“N-Mal-N-bis(PEG2-t-butyl ester)” has a molecular weight of 600.7 g/mol and a molecular formula of C29H48N2O11 . It contains a maleimide group and a t-butyl ester group linked through a linear PEG chain .


Chemical Reactions Analysis

The maleimide group in “N-Mal-N-bis(PEG2-t-butyl ester)” will react with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol . The t-butyl ester can be hydrolyzed under mild acidic conditions .


Physical And Chemical Properties Analysis

“N-Mal-N-bis(PEG2-t-butyl ester)” has a molecular weight of 600.7 g/mol and a molecular formula of C29H48N2O11 . It is a non-cleavable linker for bio-conjugation that contains a maleimide group and a t-butyl ester group linked through a linear PEG chain .

Scientific Research Applications

1. Drug Delivery and Anticancer Applications

N-Mal-N-bis(PEG2-t-butyl ester) and its derivatives have significant implications in drug delivery systems, particularly in enhancing the solubility and cytotoxicity of anticancer drugs. A study by Khandare et al. (2006) explored the use of dendrimer and linear bis(PEG) polymer conjugates with paclitaxel, a poorly soluble anticancer drug. The study found that these conjugates, particularly the dendrimer-succinic acid-paclitaxel conjugate, significantly increased cytotoxicity against human ovarian carcinoma cells.

2. Protein Cross-Linking and Hemoglobin Modification

Bis(maleidophenyl)-PEG2000, a variant of N-Mal-N-bis(PEG2-t-butyl ester), has been utilized in protein cross-linking. Research by Manjula et al. (2000) on Hemoglobin A (HbA) demonstrated that this compound could introduce intra-tetrameric cross-links with minimal impact on oxygen affinity and cooperativity. This strategy is promising for creating new low oxygen affinity hemoglobins for therapeutic use.

3. Enzyme Modification for Peptide Synthesis

N-Mal-N-bis(PEG2-t-butyl ester) derivatives have been applied in modifying enzymes to catalyze reactions in non-aqueous environments. A study by Matsushima et al. (1984) showed that chymotrypsin, modified with activated PEG2, could effectively catalyze peptide synthesis in benzene. Similarly, Lee et al. (1988) found that papain modified with activated PEG2 retained enzymatic activity in benzene, efficiently synthesizing acid-amide bonds.

4. Applications in Energy Storage and Electrolytes

In the field of energy storage, especially in lithium-sulfur batteries, N-Mal-N-bis(PEG2-t-butyl ester) derivatives play a crucial role. Shin & Cairns (2008) investigated a ternary mixture involving a variant of this compound as an electrolyte, demonstrating significant improvements in thermal stability and ionic conductivity.

5. Lithium-Sulfur Batteries Improvement

Further research in lithium-sulfur batteries by Cai et al. (2019) utilized a poly(butyl acrylate/1-ethyl-3-vinylimidazole bis[(trifluoromethyl)sulfonyl]imide) based quasi-solid-state copolymer electrolyte. This electrolyte showed high initial discharge capacity and good cycle stability, indicating the potential of N-Mal-N-bis(PEG2-t-butyl ester) derivatives in enhancing battery performance.

properties

IUPAC Name

tert-butyl 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoyl-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48N2O11/c1-28(2,3)41-26(35)10-15-37-19-21-39-17-13-30(23(32)9-12-31-24(33)7-8-25(31)34)14-18-40-22-20-38-16-11-27(36)42-29(4,5)6/h7-8H,9-22H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNUCUOOBIVTED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCN(CCOCCOCCC(=O)OC(C)(C)C)C(=O)CCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Mal-N-bis(PEG2-t-butyl ester)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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